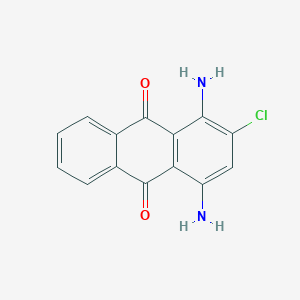

1,4-Diamino-2-chloroanthracene-9,10-dione

Description

Overview of the Anthracene-9,10-dione Core Structure and its Chemical Significance

The foundational structure of the chemical compound is anthracene-9,10-dione, commonly known as anthraquinone (B42736). This parent molecule is an aromatic organic compound featuring a tricyclic system of two benzene (B151609) rings fused to a central quinone ring. This structure results in a planar molecule with unique electronic and chemical properties. The presence of electron-withdrawing carbonyl groups significantly influences its reactivity, making electrophilic substitution reactions more challenging compared to other aromatic compounds.

Anthraquinone and its derivatives are of great practical importance due to their distinct spectral and redox properties, photochromism, and a wide range of biological activities. colab.ws Historically, their primary application has been in the development of industrial dyes, pigments, and luminophores. colab.ws The versatility of the anthraquinone scaffold has attracted considerable attention from synthetic chemists, leading to extensive research into its chemical properties and the synthesis of a vast array of derivatives. colab.ws

Contextualization of Halogenated and Aminated Anthracene-9,10-dione Derivatives in Contemporary Organic Chemistry

The introduction of halogen and amino groups into the anthraquinone nucleus gives rise to a significant class of derivatives with diverse applications. Halogenated anthraquinones are crucial intermediates in organic synthesis, as the halogen atoms can serve as leaving groups for subsequent functionalization through nucleophilic substitution or various catalytic reactions. colab.ws This allows for the formation of a wide variety of carbon-heteroatom bonds, leading to compounds with tailored properties. colab.ws

Amino- and diamino-substituted 9,10-anthracenediones are a major class of derivatives that are key structures in the synthesis of numerous dyes. biointerfaceresearch.com Beyond their use as colorants, these compounds have become important subjects in medicinal chemistry. Researchers are exploring their potential as biologically active agents with antibacterial, antifungal, anticancer, antioxidant, and antiviral properties. biointerfaceresearch.com The amino groups can significantly alter the electronic properties and biological activity of the parent anthraquinone molecule.

The combination of both halogen and amino substituents on the anthraquinone core, as seen in 1,4-Diamino-2-chloroanthracene-9,10-dione, creates a molecule with a unique set of properties, influenced by the interplay of the electron-donating amino groups and the electron-withdrawing chloro group.

Research Trajectories for this compound within Advanced Anthraquinone Chemistry

Given the established significance of aminated and halogenated anthraquinones, the research trajectories for this compound are primarily directed toward leveraging its specific structural features for advanced applications. One of the most prominent areas of investigation for amino-substituted anthracene-9,10-dione derivatives is their potential as anticancer agents. nih.gov The specific substitution pattern of this compound makes it a candidate for studies in this field, exploring how the combination of amino and chloro groups affects its interaction with biological targets.

Furthermore, the unique electronic structure conferred by the substituents suggests potential applications in materials science. Anthracene (B1667546) derivatives are investigated for their use in organic light-emitting devices (OLEDs) and as components of chemosensors. rroij.com The specific substitution pattern in this compound could lead to interesting photophysical properties, making it a candidate for research in these areas. The synthesis of such specifically substituted anthraquinones is also an active area of research, with a focus on developing efficient and selective methods for introducing multiple functional groups onto the anthraquinone core. google.com

Below is a data table summarizing some of the known properties of this compound.

| Property | Value |

| Chemical Formula | C14H9ClN2O2 |

| Molecular Weight | 272.69 g/mol |

| CAS Number | 54841-24-6 |

| Synonyms | 1,4-diamino-2-chloro-anthraquinone; 9,10-Anthracenedione, 1,4-diamino-2-chloro- |

Structure

3D Structure

Properties

IUPAC Name |

1,4-diamino-2-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXSVNHFDAUPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593115 | |

| Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54841-24-6 | |

| Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 1,4 Diamino 2 Chloroanthracene 9,10 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1,4-diaminoanthracene-9,10-dione provides foundational information about the arrangement of protons in the molecule. In a typical solvent like DMSO-d6, the spectrum for the parent compound, 1,4-diaminoanthracene-9,10-dione, exhibits distinct signals corresponding to the aromatic protons and the amine protons. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for 1,4-Diamino-2-chloroanthracene-9,10-dione (Based on data for 1,4-diaminoanthracene-9,10-dione and known substituent effects)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | Downfield of 7.20 | Singlet |

| H-5, H-8 | ~8.30 | Multiplet |

| H-6, H-7 | ~7.78 | Multiplet |

| NH₂ (C1, C4) | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For the parent compound, 1,4-diaminoanthracene-9,10-dione, the spectrum shows signals for the carbonyl carbons, the carbons bearing the amino groups, and the other aromatic carbons. nih.gov

In this compound, the C-2 carbon, directly bonded to the chlorine atom, would show a significant downfield shift. The adjacent carbons (C-1 and C-3) would also be influenced, likely experiencing shifts in their resonance frequencies. The carbonyl carbons (C-9 and C-10) and the carbons of the unsubstituted ring would be less affected but may still exhibit minor shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 1,4-diaminoanthracene-9,10-dione and known substituent effects)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1, C-4 | ~145 |

| C-2 | Downfield of 110 |

| C-3 | Shifted from ~110 |

| C-5, C-8 | ~126 |

| C-6, C-7 | ~134 |

| C-9, C-10 | ~184 |

| C-4a, C-9a | ~111 |

| C-8a, C-10a | ~132 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular connectivity, advanced NMR techniques are essential.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the protons on the unsubstituted aromatic ring (H-5, H-6, H-7, H-8). HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques would be instrumental in confirming the precise assignment of all atoms in the chloro-substituted ring.

Solid-State NMR (ssNMR) : For compounds that are solids, ssNMR can provide valuable information about the molecular structure and packing in the crystalline state. wiley.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and overcome the line broadening seen in solid samples. rsc.org For halogenated compounds, solid-state NMR of the halogen nucleus (e.g., ³⁵Cl) can provide insights into the local environment around the halogen atom. wiley.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,4-DAAQ shows characteristic bands for the amino groups, carbonyl groups, and the aromatic rings. nih.gov For this compound, these fundamental vibrations would be present, with some shifts and additional bands due to the C-Cl bond.

Table 3: Key FTIR Vibrational Frequencies for 1,4-Diaminoanthraquinone (B121737) and Predicted Changes for the Chloro-Derivative

| Functional Group | Wavenumber (cm⁻¹) for 1,4-DAAQ nih.gov | Predicted Change for Chloro-Derivative |

| N-H Stretching | ~3400-3300 | Minor shifts |

| C=O Stretching | ~1610 | Minor shifts |

| C=C Aromatic Stretching | ~1580-1400 | Minor shifts and possible new bands |

| C-N Stretching | ~1250 | Minor shifts |

| C-H Bending | ~850-750 | Changes in pattern due to substitution |

| C-Cl Stretching | N/A | New band expected in the 800-600 cm⁻¹ region |

The introduction of the heavy chlorine atom will introduce a new vibrational mode, the C-Cl stretch, which is typically observed in the lower frequency region of the mid-IR spectrum.

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of 1,4-DAAQ has been analyzed in conjunction with its FTIR spectrum to provide a complete vibrational assignment. nih.gov The quinonoid ring stretching and the symmetric vibrations of the aromatic system are often strong in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, high-molecular-weight compounds like substituted anthraquinones. It typically analyzes molecules in solution, generating ions with minimal fragmentation. For this compound, with a molecular formula of C₁₄H₉ClN₂O₂, the expected monoisotopic mass is approximately 272.04 g/mol . In ESI-MS, this compound would be expected to form protonated molecular ions, [M+H]⁺, as well as adducts with common ESI solvents or salts, such as sodium, [M+Na]⁺, or potassium, [M+K]⁺.

While specific experimental data for this exact compound is not widely published, analysis of closely related structures provides insight into expected results. For instance, predicted ESI-MS data for a similar compound, 1,4-diamino-2-chloro-3-(2-hydroxyethylsulfanyl)anthracene-9,10-dione, shows the formation of multiple adducts. uni.lu This highlights the typical behavior of complex anthraquinones in ESI-MS analysis.

Table 1: Predicted ESI-MS Adducts for a Related Anthraquinone (B42736) Derivative This table displays predicted data for the related compound 1,4-diamino-2-chloro-3-(2-hydroxyethylsulfanyl)anthracene-9,10-dione to illustrate common adduct formation in ESI-MS analysis. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 349.04082 |

| [M+Na]⁺ | 371.02276 |

| [M-H]⁻ | 347.02626 |

| [M+NH₄]⁺ | 366.06736 |

| [M+K]⁺ | 386.99670 |

Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its low volatility and high melting point, which are characteristic of substituted anthraquinones.

However, the core 9,10-anthraquinone structure is known to be thermally stable under typical gas chromatographic conditions. ufba.br For GC-MS analysis to be feasible, the target compound would likely require a derivatization step to convert the polar amino groups into more volatile, less polar functional groups. This process would reduce hydrogen bonding and increase volatility, allowing the compound to traverse the GC column without decomposition. The resulting mass spectrum would then provide the molecular weight of the derivative and characteristic fragmentation patterns useful for structural confirmation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides key information about the conjugated π-electron system of the anthraquinone core and the influence of its substituents.

The color and electronic properties of anthraquinone derivatives are determined by their UV-Vis absorption spectra. Unsubstituted anthraquinone typically displays absorption bands for π → π* transitions in the UV region (220–350 nm) and a weaker n → π* transition band at longer wavelengths, near 400 nm. nih.gov

The introduction of powerful electron-donating amino groups at the 1- and 4-positions causes a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima into the visible region of the spectrum. nih.govresearchgate.net This is due to the extension of the conjugated system through charge transfer interactions between the amino groups and the quinone carbonyls. Studies on similar 1,4-diaminoanthraquinone structures show strong absorption in the 450-550 nm range. researchgate.net The presence of the electron-withdrawing chloro group at the 2-position will further modulate the electronic structure and the precise position of the absorption bands. Therefore, this compound is expected to be a colored compound, absorbing light strongly in the blue-green region of the spectrum, which would result in a violet or purple appearance.

Table 2: General UV-Vis Absorption Characteristics of Anthraquinones

| Compound Type | Typical λₘₐₓ Range (nm) | Transition Type | Reference |

| Unsubstituted Anthraquinone | 220-350 | π → π | nih.gov |

| Unsubstituted Anthraquinone | ~400 | n → π | nih.gov |

| 1,4-Diaminoanthraquinone Derivatives | 450-630 | Intramolecular Charge Transfer | nih.govresearchgate.net |

| 2,6-Dialkoxy-anthraquinones | ~350 | π → π* | researchgate.net |

While the basic anthraquinone core is typically weakly fluorescent, its emission properties can be dramatically altered by substituents. liberty.edu The introduction of amino groups, as in this compound, can lead to enhanced fluorescence. For example, some anthraquinone α-aminophosphonates exhibit fluorescence emission in the range of 584 nm to 628 nm, with the exact wavelength being sensitive to solvent polarity. nih.gov

Furthermore, anthraquinone derivatives are known to be phosphorescent materials. mdpi.com Room temperature phosphorescence (RTP) in metal-free organic molecules like anthraquinones can be significantly enhanced through mechanisms such as aggregation or crystallization, which restrict molecular motion and favor intersystem crossing from the singlet excited state to the triplet state. rsc.org Studies on specific anthraquinone derivatives have demonstrated that aggregation can lead to enhanced phosphorescence with lifetimes extending into the millisecond range. rsc.org Therefore, this compound likely possesses interesting fluorescence and phosphorescence characteristics that are dependent on its physical state and environment.

Other Advanced Analytical Techniques

To achieve a complete profile of the compound, other analytical methods are employed to determine elemental composition and thermal properties.

Elemental analysis provides the percentage composition of elements within a pure sample, which serves as a fundamental check of its empirical formula. For this compound (C₁₄H₉ClN₂O₂), the theoretical elemental composition can be calculated from its molecular weight (272.69 g/mol ).

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass % |

| Carbon | C | 12.011 | 61.66% |

| Hydrogen | H | 1.008 | 3.33% |

| Chlorine | Cl | 35.453 | 13.00% |

| Nitrogen | N | 14.007 | 10.27% |

| Oxygen | O | 15.999 | 11.73% |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, melting point, and decomposition profile of a compound. Unsubstituted 9,10-anthraquinone is a thermally stable solid that sublimes in a range of 160–247 °C. ufba.br

For this compound, the presence of polar amino and chloro substituents is expected to result in stronger intermolecular interactions compared to the unsubstituted parent compound. This would likely lead to a higher melting point and suppress sublimation. DSC analysis would reveal a sharp endothermic peak corresponding to the melting point of the crystalline solid. researchgate.net TGA would determine the onset temperature of thermal decomposition, providing information about the compound's stability at elevated temperatures. Studies on other substituted quinones have shown that the nature and size of the substituents influence the thermal stability. researchgate.net

Theoretical and Computational Investigations of 1,4 Diamino 2 Chloroanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic behavior and potential reactivity of complex organic molecules like 1,4-Diamino-2-chloroanthracene-9,10-dione. These methods offer a molecular-level understanding by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometry, total energy, and thermodynamic parameters. Such studies on related substituted anthraquinones have demonstrated that DFT is highly effective for calculating relative stabilities and predicting the most thermodynamically stable isomers. The method can precisely model the influence of the amino and chloro substituents on the electron density distribution across the anthraquinone (B42736) framework, offering insights into the molecule's reactivity and intermolecular interactions.

Semi-empirical molecular orbital methods, including AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), provide a computationally faster alternative to ab initio methods for large molecules. These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, particularly by neglecting certain two-electron integrals. For a molecule like this compound, these methods would be suitable for initial geometric optimizations and for studying large-scale conformational landscapes. While generally less accurate than DFT, methods like PM3 have shown success in predicting the crystal structures of pigment intermediates, and AM1 has been effective for molecules with intramolecular hydrogen bonds, a relevant feature given the amino groups on the anthraquinone core.

Table 1: Comparison of Quantum Chemical Methods

| Method Type | Basis | Computational Cost | Key Application for this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Electron Density | High | Accurate electronic structure, reactivity, and thermodynamic properties. |

| Semi-Empirical (AM1, PM3) | Hartree-Fock with empirical parameters | Low | Rapid geometry optimization and conformational searching. |

| Ab Initio | Wave Function from first principles | Very High | High-accuracy benchmarking of geometric and electronic properties. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data or empirical parameters. These methods, while computationally intensive, provide highly accurate results for molecular geometries and electronic properties. For this compound, an ab initio approach like Hartree-Fock, often followed by more sophisticated methods that include electron correlation, would serve as a benchmark for results obtained from DFT and semi-empirical calculations. It would be used to rigorously optimize the molecular structure, predicting bond lengths, bond angles, and dihedral angles with high precision, thus offering a definitive theoretical structure in the gas phase.

Molecular Modeling and Conformation Analysis

Molecular modeling of this compound is crucial for understanding its three-dimensional structure and flexibility. This analysis involves identifying low-energy conformations by systematically rotating the single bonds, particularly those associated with the amino groups. The presence of the chlorine atom and two amino groups on the anthraquinone skeleton introduces specific steric and electronic effects that dictate the molecule's preferred shape. Computational modeling can reveal intramolecular hydrogen bonding between the hydrogen atoms of the amino groups and the adjacent carbonyl oxygens, which significantly influences the planarity and stability of the molecule. Understanding the most stable conformation is essential as it governs how the molecule interacts with other molecules or biological targets.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results for validation. For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting the electronic absorption spectrum, including the maximum absorption wavelength (λmax). The calculations would model the electronic transitions between molecular orbitals to rationalize the molecule's color. For similar anthraquinone dyes, semi-empirical methods have also been used to predict absorption properties. The accuracy of these predictions depends heavily on the chosen method and basis set, and comparing the calculated spectrum with an experimentally measured one is a key step in validating the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-donating amino groups and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing anthraquinone core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that influences the molecule's color, photostability, and potential use in electronic devices. A smaller energy gap generally corresponds to absorption at longer wavelengths. DFT calculations are a standard tool for determining the energies and spatial distributions of these orbitals.

Table 2: Significance of Frontier Orbital Parameters

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| Energy Gap (Eg) | ELUMO - EHOMO | Determines electronic transition energy, influencing color and reactivity. |

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical studies on anthraquinone derivatives provide significant insights into the non-covalent interactions that govern their molecular conformation, crystal packing, and, consequently, their physicochemical properties. These investigations typically focus on hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Intramolecular Interactions:

Within a molecule of this compound, several intramolecular interactions are anticipated, primarily involving the amino (-NH₂) groups, the chloro (-Cl) substituent, and the carbonyl (C=O) groups.

Intramolecular Hydrogen Bonding: A key feature in 1,4-diaminoanthraquinone (B121737) systems is the formation of intramolecular hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent carbonyl groups. This interaction, often denoted as N-H···O, leads to the formation of a stable six-membered ring, which contributes to the planarity and rigidity of the molecule. A similar intramolecular hydrogen bond may also exist between the amino group at position 1 and the chloro substituent at position 2 (N-H···Cl). The presence and strength of these hydrogen bonds can be predicted and quantified using computational methods, which calculate parameters such as bond lengths, bond angles, and stabilization energies.

Resonance and Electron Delocalization: The anthraquinone core provides an extensive system of conjugated π-electrons. The amino groups, being electron-donating, and the carbonyl and chloro groups, being electron-withdrawing, participate in resonance, leading to significant electron delocalization across the molecule. NBO analysis can be used to study these charge transfer interactions.

A study on the related compound, 1,5-Diamino-2,6-dibromo-9,10-anthraquinone, revealed the presence of intramolecular N—H⋯O and N—H⋯Br hydrogen bonds. nih.gov This supports the likelihood of similar interactions occurring in the chloro-substituted analogue.

Intermolecular Interactions:

The interactions between adjacent molecules of this compound in the solid state are crucial for determining its crystal structure and properties.

Intermolecular Hydrogen Bonding: The amino groups can also participate in intermolecular hydrogen bonding with the carbonyl groups of neighboring molecules (N-H···O). These interactions play a significant role in the formation of one-, two-, or three-dimensional supramolecular networks.

π-π Stacking: The planar aromatic rings of the anthraquinone core are prone to π-π stacking interactions. These non-covalent interactions contribute significantly to the stability of the crystal lattice.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a carbonyl group on an adjacent molecule (C-Cl···O).

Other Interactions: Studies on similar molecules have also identified other weak interactions, such as C=O···π and halogen···halogen contacts, which further stabilize the crystal packing. nih.gov

Data from a Related Compound:

To illustrate the nature of these interactions, the following table presents data from a study on 1,5-Diamino-2,6-dibromo-9,10-anthraquinone . nih.gov It is important to note that these values are for a different, albeit structurally related, compound and are provided for illustrative purposes only.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Intramolecular | N-H···O | 2.639 | 130 |

| N-H···Br | 3.053 | 114 | |

| Intermolecular | N-H···O | 2.955 | 135 |

| Br···Br | 3.569 | - | |

| C=O···π | 3.228 | - |

Crystallographic Analysis and Solid State Architecture of 1,4 Diamino 2 Chloroanthracene 9,10 Dione and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. While a dedicated crystallographic information file (CIF) for 1,4-Diamino-2-chloroanthracene-9,10-dione is not publicly available, extensive studies on the parent compound, 1,4-diaminoanthraquinone (B121737), and its other derivatives provide a robust framework for understanding its likely crystal structure.

The foundational data from a single-crystal X-ray diffraction experiment are the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group, which describes the symmetry of the crystal lattice. For the parent compound, 1,4-diaminoanthracene-9,10-dione, crystallographic data reveals a monoclinic system. nih.gov The introduction of a chlorine atom at the 2-position is expected to cause subtle but significant changes to these parameters due to its size and electronic influence.

A comparative analysis with other halogenated anthraquinone (B42736) derivatives suggests that the fundamental crystal system may be retained, but with noticeable alterations in the unit cell dimensions to accommodate the substituent and the resulting changes in intermolecular packing. For instance, studies on other halogenated organic compounds often show a systematic variation in unit cell volume with the size of the halogen atom.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a (Å) | 13.0342 |

| b (Å) | 12.2529 |

| c (Å) | 13.7875 |

| α (°) | 90 |

| β (°) | 97.983 |

| γ (°) | 90 |

The anthraquinone core is a relatively rigid, planar system. However, the substituents, particularly the amino groups, can exhibit some degree of conformational flexibility. In the crystalline state, the conformation of this compound is likely to be nearly planar, a feature driven by the extensive π-conjugation across the anthraquinone moiety.

Intermolecular Interactions in Crystal Lattices

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions, which collectively stabilize the crystal lattice. These interactions include hydrogen bonding, π-π stacking, and potentially halogen bonding.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, playing a pivotal role in the crystal engineering of organic molecules. In the crystal structure of this compound, the primary amino groups are expected to act as hydrogen bond donors, while the carbonyl oxygen atoms and the nitrogen atoms of neighboring molecules can act as acceptors.

This would lead to the formation of extensive intermolecular hydrogen bonding networks. For instance, N-H···O and N-H···N hydrogen bonds are likely to link adjacent molecules, creating chains or sheets. The presence of the chlorine atom may influence the acidity of the neighboring amino protons, potentially modulating the strength and geometry of these hydrogen bonds. Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms, have also been observed in similar anthraquinone dyes and could be a feature in the crystal packing of the title compound. biointerfaceresearch.com

The planar, electron-rich aromatic system of the anthraquinone core makes it highly susceptible to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent molecules, are a significant cohesive force in the crystals of many aromatic compounds. In the solid state, molecules of this compound are expected to arrange in a stacked fashion, with the planes of the anthraquinone rings parallel to each other.

The typical distance for such interactions is in the range of 3.3 to 3.8 Å. The presence of electron-donating amino groups and the electron-withdrawing chloro and carbonyl groups creates a polarized π-system, which can favor offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive interactions.

A key feature introduced by the chlorine substituent is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom of a neighboring molecule. This interaction is directional and arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. mdpi.comnih.gov

In the crystal lattice of this compound, the chlorine atom could form C-Cl···O or C-Cl···N halogen bonds with the carbonyl or amino groups of adjacent molecules. These interactions would act in concert with hydrogen bonding and π-π stacking to further stabilize the crystal structure. The characterization of halogen bonding involves analyzing the interatomic distance between the chlorine and the acceptor atom, which is typically shorter than the sum of their van der Waals radii, and the C-Cl···X angle, which tends to be close to 180°. rsc.org The presence and nature of these halogen bonds would be a distinguishing feature of the chlorinated derivative compared to its parent compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis has emerged as a powerful tool for investigating intermolecular interactions within crystal structures. nih.gov This method provides a visual representation of the regions of close contact between adjacent molecules, offering insights into the forces that govern the solid-state architecture of crystalline materials. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the contribution of a given molecule to the electron density is dominant.

The surface can be mapped with various properties, such as d_norm, shape index, and curvedness, to highlight specific features of intermolecular interactions. The d_norm value, calculated from the distances of any surface point to the nearest nucleus inside (d_i) and outside (d_e) the surface, reveals close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, such as hydrogen bonds, while blue regions represent longer contacts. mdpi.com The shape index and curvedness are particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles on the shape index map and as flat regions on the curvedness map. mdpi.comresearchgate.net

For anthraquinone derivatives and related structures, Hirshfeld analysis reveals a variety of stabilizing intermolecular interactions. These commonly include H···H, C···H/H···C, O···H/H···O, N···H/H···N, and C···C contacts. mdpi.comresearchgate.netnih.gov In halogenated compounds, such as derivatives of this compound, Cl···H and Cl···Cl interactions also play a significant role in the crystal packing. researchgate.net For example, in the crystal structure of (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene, Cl···H/H···Cl contacts were found to be the most significant contribution to the crystal packing at 31.2%. researchgate.net The analysis of various crystalline structures shows the typical percentage contributions of these interactions, which are summarized in the table below.

Table 1. Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Various Compounds.

| Interaction Type | Compound I nih.gov (%) | Compound II nih.gov (%) | A Chlorinated Diazene Derivative researchgate.net (%) | A Trimeric Copper(I) Complex lupinepublishers.com (%) |

|---|---|---|---|---|

| H···H | 39.1 | 40.0 | 14.8 | 39.5 |

| C···H/H···C | 26.6 | 25.8 | 14.0 | - |

| N···H/H···N | 24.3 | 24.3 | - | 1.5 |

| Cl···H/H···Cl | - | - | 31.2 | 29.3 |

| C···C | - | - | 9.0 | 8.0 |

| Cl···Cl | - | - | 6.7 | - |

The fingerprint plots for these interactions have characteristic shapes. H···H interactions typically appear as a large, diffuse region, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.gov C···H/H···C interactions are often seen as wing-like shapes on the plot. researchgate.net Stronger interactions like hydrogen bonds (N-H···N, O-H···N) are represented by sharp spikes at lower d_e and d_i values. nih.gov The presence of π-π stacking is indicated by forceps-like tips in the C···C delineated fingerprint plot. nih.govlupinepublishers.com

Polymorphism and Co-crystallization Studies of Anthracenedione Derivatives

The solid-state arrangement of molecules, or crystal packing, significantly influences the physical and chemical properties of organic materials. For anthracenedione derivatives, which are investigated for applications in optoelectronics and materials science, controlling this arrangement is crucial. nih.govresearchgate.net Polymorphism and co-crystallization are two key phenomena in crystal engineering that address this challenge. nih.govmdpi.com

Polymorphism is the ability of a compound to exist in two or more crystalline forms with different molecular arrangements. nih.govresearchgate.net These different forms, or polymorphs, can exhibit distinct properties such as solubility, melting point, and in the case of anthracenedione derivatives, unique optical and electronic characteristics like luminescence. nih.govresearchgate.net The occurrence of polymorphism is often due to the subtle balance of weak intermolecular interactions, such as van der Waals forces and π-π stacking. nih.govresearchgate.net

Studies on substituted anthracene (B1667546) compounds have shown that modifications to the molecular structure can lead to the formation of new polymorphs. For instance, the characterization of two silylethyne-substituted anthracene derivatives led to the identification of a new polymorph. nih.govresearchgate.net Detailed structural analysis revealed that shifting the substituents on the anthracene core can favor π-π interactions, which in turn impacts the crystal morphology and the microscopic optical properties. nih.govresearchgate.net The study highlighted how different packing architectures influence luminescence, with compounds having more isolated anthracene units showing emission spectra more akin to that of isolated molecules. nih.gov Understanding the relationship between crystal packing and properties is essential for the targeted design of materials.

Co-crystallization is another powerful strategy in crystal engineering used to modify the physicochemical properties of solids. mdpi.com This technique involves crystallizing a target molecule (like an anthracenedione derivative) with a second, different molecule known as a "coformer." mdpi.com The two components are held together in a single crystal lattice by noncovalent interactions, such as hydrogen bonds, C–H···π, or π–π interactions. mdpi.com

This approach has been successfully used to create new solid forms of anthracene derivatives with tunable photophysical properties. For example, co-crystals of 9-anthracenecarboxylic acid with different dipyridine coformers were synthesized, resulting in materials with modified and tunable light emission compared to the pure starting material. mdpi.com Structural analysis of these co-crystals revealed that O–H···N hydrogen bonds were primary in stabilizing the structure, while C–H···O and π–π interactions also played significant roles in the three-dimensional assembly. mdpi.com The altered optical properties were attributed to charge transfer between the anthracene derivative and the coformer molecules. mdpi.com This demonstrates the potential of co-crystallization to design solid-state materials with desired luminescence characteristics by rationally selecting coformers that can induce specific intermolecular interaction patterns. mdpi.com

Electrochemical Behavior and Redox Chemistry of 1,4 Diamino 2 Chloroanthracene 9,10 Dione

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of electroactive species like anthraquinone (B42736) derivatives. A typical CV experiment for an anthraquinone involves scanning the potential of an electrode in a solution containing the compound and observing the resulting current. The resulting voltammogram provides key information on the redox potentials (anodic and cathodic peak potentials) of the compound. For anthraquinones, this typically involves a two-electron, two-proton reduction of the quinone moiety to a hydroquinone.

A study of 1,4-Diamino-2-chloroanthracene-9,10-dione would be expected to show a quasi-reversible redox couple. The precise potentials at which reduction and subsequent oxidation occur would be characteristic of the molecule, influenced by the electronic effects of the amino and chloro substituents. However, no published cyclic voltammograms or specific redox potential data for this compound could be located.

Chronoamperometry and Chronocoulometry for Diffusion and Electron Transfer Studies

Chronoamperometry and chronocoulometry are electrochemical techniques used to study the kinetics of electrode processes and to determine the diffusion coefficient of an analyte. In chronoamperometry, a potential step is applied to the electrode, and the resulting current is measured as a function of time. Chronocoulometry integrates this current to measure charge over time. These methods are instrumental in calculating the diffusion coefficient (D) of the electroactive species and the number of electrons (n) involved in the redox reaction.

For this compound, these studies would quantify how efficiently the molecule diffuses to the electrode surface in a given solvent and supporting electrolyte system. This data is crucial for understanding the mass transport aspects of its electrochemical behavior. Despite the utility of these methods, no experimental chronoamperometric or chronocoulometric data, nor any calculated diffusion coefficients for this specific compound, are available in the reviewed literature.

Mechanistic Investigations of Electrochemical Reduction and Oxidation Processes

The electrochemical mechanism of anthraquinones can be complex, often involving multiple electron and proton transfer steps. The sequence and nature of these steps (e.g., concerted or stepwise electron-proton transfers) constitute the redox mechanism. This is typically elucidated by analyzing cyclic voltammograms at various scan rates and concentrations, and across different pH levels.

The reduction of the quinone system in this compound is expected to proceed via a two-electron, two-proton process to form the corresponding hydroquinone. Additionally, the amino groups can also undergo electrochemical oxidation at more positive potentials. The presence of the chloro group could potentially open other reaction pathways, such as dehalogenation, under certain electrochemical conditions. A detailed mechanistic investigation would clarify these pathways, but no such studies have been published for this compound.

Influence of Solvent Systems and pH on Electrochemical Characteristics

For this compound, studies across a range of pH values would be necessary to construct a potential-pH (Pourbaix) diagram, which would map out the stable redox species under different conditions. This information is fundamental to understanding and controlling its electrochemical behavior. Regrettably, there is no available literature detailing the effects of different solvent systems or pH on the electrochemical characteristics of this compound.

Electrochemical Studies of Surface-Modified Electrodes

Anthraquinone derivatives are often used to modify electrode surfaces to create sensors or electrocatalytic systems. These modifications can be achieved through techniques like electropolymerization or self-assembly. The electrochemical properties of the resulting modified electrode are then studied to assess the stability, surface coverage, and electron transfer kinetics of the immobilized compound.

An investigation of this compound on a modified electrode would involve its attachment to a substrate, such as glassy carbon or gold, and subsequent electrochemical characterization. Such a system could have potential applications in sensing or catalysis. However, a search of scientific databases yielded no reports on the preparation or electrochemical study of electrodes modified with this compound.

Chemical Reactivity and Derivatization Strategies for 1,4 Diamino 2 Chloroanthracene 9,10 Dione

Transformations Involving the Amino Functionalities

The presence of two primary amino groups at the 1- and 4-positions of the anthraquinone (B42736) scaffold makes them prime targets for a variety of chemical modifications. These reactions are crucial for altering the electronic properties, solubility, and biological activity of the parent molecule.

Alkylation and Acylation Reactions

The nucleophilic nature of the amino groups in 1,4-Diamino-2-chloroanthracene-9,10-dione allows for straightforward alkylation and acylation reactions. While specific studies on the alkylation of the chloro-substituted title compound are not extensively detailed in the available literature, the reactivity can be inferred from related 1,4-diaminoanthraquinone (B121737) systems. For instance, N-alkylation can be achieved using various alkyl halides. The reaction of 1,4-diaminoanthraquinone with aliphatic diacid halides leads to the formation of polyamides, demonstrating the accessibility of the amino groups for such transformations. scirp.org

Acylation reactions with acid chlorides or anhydrides can be employed to introduce acyl groups onto the amino functions. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For example, the reaction of 2-aminoanthraquinone (B85984) with oxalyl chloride yields the corresponding N-anthraquinonyloxamoyl chloride, showcasing a standard acylation pathway. researchgate.net Such modifications can significantly impact the electronic and steric environment of the molecule.

Table 1: Representative Alkylation and Acylation Reactions of Aminoanthraquinones

| Reactant | Reagent | Product Type | Reference |

| 1,4-Diaminoanthraquinone | Aliphatic Diacid Halides | Polyamide | scirp.org |

| 2-Aminoanthraquinone | Oxalyl Chloride | N-Anthraquinonyloxamoyl chloride | researchgate.net |

Formation of Schiff Bases and Other Condensation Products

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). iosrjournals.orgekb.egresearchgate.net This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. The formation of the C=N double bond in the Schiff base extends the conjugation of the system and introduces new functionalities, which can be valuable for the development of novel dyes, ligands for metal complexes, and biologically active compounds. iosrjournals.org

While specific examples starting from this compound are not explicitly detailed, the general reactivity of aminoanthraquinones in this context is well-established. For instance, 2-aminoanthraquinone has been reacted with various aldehydes to prepare Schiff bases, which then serve as precursors for the synthesis of more complex molecules like β-lactam-anthraquinone hybrids. organic-chemistry.org The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. researchgate.net

Reactions at the Chloro-Substituted Position

The chlorine atom at the 2-position of the anthraquinone ring is a key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Displacement of Chlorine

The chloro substituent on the electron-deficient anthraquinone core is susceptible to nucleophilic aromatic substitution (SNAr). bac-lac.gc.camdpi.com This reaction allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, thereby enabling significant structural diversification. The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups.

Studies on related chloroanthraquinones have shown that the chlorine atom can be displaced by various nucleophiles under relatively mild conditions. For example, the reaction of 1-amino-4-chloroanthraquinone with anilines in the presence of aluminum chloride proceeds at room temperature to yield the corresponding 1-amino-4-anilinoanthraquinone. bac-lac.gc.ca Similarly, reactions with alkoxides and thiolates can be used to introduce ether and thioether linkages, respectively. The regioselectivity of nucleophilic substitution in polychlorinated anthraquinones can often be controlled by the reaction conditions and the nature of the nucleophile.

Table 2: Examples of Nucleophilic Substitution on Chloroanthraquinones

| Chloroanthraquinone Derivative | Nucleophile | Product Type | Reference |

| 1-Amino-4-chloroanthraquinone | Aniline | 1-Amino-4-anilinoanthraquinone | bac-lac.gc.ca |

| 1,5-Dichloroanthraquinone | Ammonia | 1-Amino-5-chloroanthraquinone | bac-lac.gc.ca |

| 1-Nitro-4-chloroanthraquinone | Phenolates/Thiophenolates | Aryl ether/thioether | researchgate.net |

Cross-Coupling Reactions for C-Cl Bond Functionalization

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of the C-Cl bond in this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroanthraquinone with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgrsc.org It is a versatile method for forming biaryl linkages and introducing alkyl, alkenyl, or alkynyl groups. While direct application on the title compound is not widely reported, Suzuki-Miyaura reactions on other halo-anthraquinones and related heterocyclic systems are common, demonstrating the feasibility of this approach. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the chloroanthraquinone with primary or secondary amines to form new C-N bonds. organic-chemistry.orgwikipedia.orgnih.govnih.gov This method is particularly useful for synthesizing a wide range of substituted aminoanthraquinones that might be difficult to access through classical nucleophilic substitution. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the chloroanthraquinone and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of alkynyl-substituted anthraquinones, which can serve as precursors for more complex structures through further transformations of the alkyne moiety. The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, which may necessitate specific catalytic systems for the less reactive chloro-substituted substrate. wikipedia.orgresearchgate.netrsc.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Catalyst Components |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Palladium catalyst, Ligand, Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Palladium catalyst, Copper(I) co-catalyst, Base |

Exploration of New Derivative Classes from this compound

The molecular architecture of this compound offers multiple sites for chemical modification, making it a versatile scaffold for the synthesis of novel derivatives. The primary reactive centers are the two amino groups at the C1 and C4 positions, the chloro substituent at the C2 position, and the quinone carbonyls. The electron-donating nature of the amino groups and the electron-withdrawing character of the chloro and dione (B5365651) functions create a unique electronic environment that dictates the molecule's reactivity. Derivatization strategies primarily focus on reactions at the amino groups and the nucleophilic substitution of the chloro atom, which allow for the introduction of diverse functionalities and the construction of complex molecular systems, including novel heterocyclic structures.

The amino groups in the 1,4-positions are nucleophilic and represent the most common sites for derivatization. These modifications can significantly alter the electronic and steric properties of the resulting compounds.

N-Acyl and N-Alkyl Derivatives

Acylation of the amino groups is a straightforward method to introduce new functional moieties. This is typically achieved by reacting the parent compound with acyl chlorides or anhydrides. For example, the reaction of 1,4-diaminoanthraquinone with diacid chlorides can lead to the formation of polyamides, where the anthraquinone unit is incorporated into a polymer backbone. researchgate.net Research on the polycondensation of 1,4-diaminoanthraquinone with aliphatic diacid chlorides (such as adipoyl chloride and sebacoyl chloride) has resulted in colored polyamides with high thermal stability. researchgate.net

Alkylation of the amino groups can be performed using various alkylating agents. A sophisticated strategy for creating unsymmetrically substituted diaminoanthraquinones involves the use of a tosyl group as a protecting and directing group. google.com For instance, 1,4-dihydroxyanthraquinone (quinizarin) can be converted to 1,4-ditosylanthraquinone, which then reacts selectively with a primary or secondary amine to yield a monoamino-monotosyl-anthraquinone intermediate. google.com Subsequent reaction with a different amine displaces the remaining tosyl group, affording an unsymmetrically substituted 1,4-diaminoanthraquinone derivative. google.com

Sulfonamide Derivatives

The reaction of the amino groups with sulfonyl chlorides yields sulfonamide derivatives. This transformation is a common strategy in medicinal chemistry to introduce functionalities that can engage in specific biological interactions. Anthraquinone-2-sulfonyl chloride has been developed as a derivatization reagent for primary and secondary amines, reacting within minutes at room temperature in a buffered solution to form stable sulfonamides. researchgate.net Similarly, the amino groups of this compound can be expected to react with various aryl or alkyl sulfonyl chlorides to produce the corresponding mono- or di-sulfonamide derivatives. Research has also been conducted on the synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives, which are structurally related compounds. nih.gov

Interactive Table 1: Derivatization via Amino Group Reactions

| Derivative Class | Reaction Type | Key Reagents | Typical Conditions | Resulting Structure Example | Reference |

|---|---|---|---|---|---|

| Polyamides | Acylation / Polycondensation | Adipoyl chloride, Sebacoyl chloride | Equimolar solutions | Anthraquinone unit in polyamide chain | researchgate.net |

| N-Alkyl Derivatives | Alkylation / Substitution | Primary/secondary amines, p-toluenesulfonyl chloride | Pyridine, 60-100°C or DMSO, 180°C | 1-Alkylamino-4-arylamino-anthraquinone | google.com |

| Sulfonamides | Sulfonylation | Anthraquinone-2-sulfonyl chloride, Aryl/Alkyl sulfonyl chlorides | Phosphate-borate buffer (pH 8.4), Acetonitrile, Room Temp | N-(9,10-dioxo-anthracenyl)benzenesulfonamide | researchgate.net |

The chloro substituent at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The viability and regioselectivity of this reaction are heavily influenced by the electronic nature of the anthraquinone core and the incoming nucleophile. The presence of electron-withdrawing quinone groups facilitates this type of substitution. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Phenoxy and Thiophenoxy Derivatives

The substitution of a halogen atom on the anthraquinone ring by phenolate (B1203915) or thiophenolate anions is a well-documented derivatization method. Studies on 1-nitro-4-chloroanthraquinone have shown that phenolate anions preferentially substitute the chlorine atom, whereas thiophenolate anions favor the replacement of the nitro group. researchgate.net This highlights the role of the nucleophile's character (hard vs. soft) in directing the reaction. For this compound, the chloro group at the C2 position, which is situated between two strong electron-donating amino groups, can be readily displaced by O- and S-nucleophiles. The reaction typically proceeds by heating the chloroanthraquinone with a corresponding phenol (B47542) or thiophenol in the presence of a base, such as potassium carbonate, in a high-boiling polar aprotic solvent like dimethylformamide (DMF).

Interactive Table 2: Derivatization via Chloro Group Substitution

| Derivative Class | Reaction Type | Key Reagents | Typical Conditions | Resulting Structure Example | Reference |

|---|---|---|---|---|---|

| Phenoxy Derivatives | Nucleophilic Aromatic Substitution (SNAr) | Phenols, Potassium Carbonate | DMF, Heat | 2-Phenoxy-1,4-diaminoanthraquinone | researchgate.net |

| Thiophenoxy Derivatives | Nucleophilic Aromatic Substitution (SNAr) | Thiophenols, Potassium Carbonate | DMF, Heat | 2-(Phenylthio)-1,4-diaminoanthraquinone | researchgate.net |

The functional groups of this compound serve as excellent starting points for constructing new heterocyclic rings, leading to complex, polycyclic aromatic systems with novel properties.

Triazole and Tetrazole Derivatives

Aminoanthraquinones are key precursors for synthesizing triazole and tetrazole-containing derivatives. One common method involves the diazotization of an amino group, followed by reaction with an appropriate partner. researchgate.net A three-component synthesis has been reported for the creation of (1H-tetrazole-1-yl)anthracene-9,10-diones by reacting amino-anthraquinones with triethyl orthoformate and sodium azide (B81097) in the presence of an acid catalyst. scilit.com Another powerful method is the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This involves converting the anthraquinone into an azide or alkyne derivative, which then reacts with a corresponding partner to form a 1,2,3-triazole ring linking the anthraquinone to another molecule. nih.gov

Fused Thiazole (B1198619) Derivatives

The synthesis of anthraquinones fused with a thiazole ring often involves reactions between a halogen and an amino or thiol group on adjacent positions of the anthraquinone core. A metal-free method for creating anthra[2,3-d]thiazoles involves the nucleophilic substitution of a bromine atom in an anthraquinone derivative with a mercaptan, followed by cyclization to form the fused thiazole ring. rsc.org Applying this logic, a potential route starting from this compound could involve the introduction of a thiol group or a reaction that utilizes the existing amino and chloro groups to build the heterocyclic ring. For instance, reaction of 2-amino-3-chloro-1,4-naphthoquinone derivatives can lead to the formation of fused imidazole (B134444) systems. biointerfaceresearch.com

Interactive Table 3: Synthesis of Heterocyclic Derivatives

| Derivative Class | Synthetic Strategy | Key Reagents | Typical Conditions | Resulting Structure Example | Reference |

|---|---|---|---|---|---|

| Tetrazoles | Three-Component Cyclization | Aminoanthraquinone, Triethyl orthoformate, Sodium azide, p-TSA | Acetic acid, Ambient temperature | 1-(9,10-dioxo-anthracenyl)-1H-tetrazole | scilit.com |

| Triazoles | Azide-Alkyne Cycloaddition | Anthraquinone-alkyne, Azido-sugars, CuI, DIPEA | DCM, Room Temperature | Triazole-linked anthraquinone glycoconjugate | nih.gov |

| Fused Thiazoles | C-S Bond Formation & Cyclization | Bromoanthraquinone, 4-methoxybenzyl mercaptan, t-BuOK | DMF, Room Temperature | Anthra[2,3-d]thiazole-dicarboximide | rsc.org |

Advanced Research Perspectives and Potential Applications in Chemical Systems

Development of Novel Chromophores and Fluorophores Based on 1,4-Diamino-2-chloroanthracene-9,10-dione Derivatives

The this compound molecule is a key intermediate in the synthesis of a wide array of dyes, pigments, and phosphors. biointerfaceresearch.com Its core structure, an anthraquinone (B42736), is a well-established chromophore, and the substituents at the 1, 2, and 4 positions provide reactive sites for chemical modification. evitachem.com Researchers can strategically alter these functional groups to fine-tune the electronic properties of the molecule, thereby controlling its absorption and emission of light.

Derivatization can occur at the amino groups or through substitution of the chloro group, leading to a library of compounds with a broad spectrum of colors and fluorescent properties. biointerfaceresearch.comevitachem.com For instance, reactions involving the amino groups can lead to the formation of amides or Schiff bases, while nucleophilic substitution can replace the chlorine atom with various other functional moieties. These modifications alter the intramolecular charge transfer characteristics of the molecule, which directly impacts its color and fluorescence. Anthracene (B1667546) and its derivatives are noted for their chemical stability and high quantum yields, making them attractive candidates for developing robust fluorescent probes. nih.gov This synthetic flexibility allows for the creation of tailor-made chromophores and fluorophores for specific applications, ranging from advanced pigments to sensitive molecular probes. biointerfaceresearch.comnih.gov

Integration into Functional Organic Materials

The unique photochemical and electrochemical properties of this compound and its derivatives make them valuable components in a variety of functional organic materials.

Components in Photoactive Systems

Derivatives of diamino-anthracenedione have been successfully employed in multicolor photoinitiator systems. biointerfaceresearch.com In such systems, the anthraquinone compound absorbs light of a specific wavelength and initiates a chemical reaction, most commonly polymerization. The ability to modify the structure of this compound allows for the tuning of its absorption spectrum to match the output of different light sources (e.g., specific laser lines or LED wavelengths). This property is crucial for applications in photolithography, 3D printing, and the curing of coatings and adhesives. The planar structure of the molecule can also facilitate interactions with other components in a photoactive system. evitachem.com

Application in Electroactive and Charge-Transport Materials

The quinone core of the this compound molecule is inherently redox-active, meaning it can undergo reversible reduction and oxidation processes. This characteristic is fundamental to its application in electroactive materials. Research has highlighted the use of 1,4-diaminoanthracene-9,10-dione derivatives in symmetric all-organic redox flow batteries, which are promising for large-scale energy storage. biointerfaceresearch.com The substituents on the anthraquinone ring—the amino and chloro groups—play a critical role in modulating the redox potential and solubility of the molecule in the battery's electrolyte, which are key parameters for optimizing battery performance. Furthermore, the electronic properties of similar derivatives have been investigated for potential use in organic electronics like organic light-emitting diodes (OLEDs). evitachem.com

Utilization in Photopolymerizable Resin Compositions

Beyond their role as photoinitiators, derivatives of this compound can be functionalized with polymerizable groups, such as methacrylates or acrylates. This transforms the dye molecule itself into a monomer that can be covalently incorporated into a polymer network during photopolymerization. This approach creates intensely colored or fluorescent polymers where the dye is permanently locked into the material's structure. The key advantage is the prevention of dye leaching or migration, which enhances the material's durability and stability. This is particularly important for applications such as dental resins, colored photoresists, and biomedical devices where long-term stability and biocompatibility are required.

Relevance to Pleochroic Dye Formulations in Liquid Crystal Technologies

Anthraquinone-based dyes are of significant interest for their use as pleochroic (or dichroic) dyes in "guest-host" liquid crystal displays (LCDs). pageplace.deresearchgate.net In this technology, the dichroic dye (the "guest") is dissolved in a liquid crystal medium (the "host"). google.comgoogle.com The elongated, rod-like structure of anthraquinone derivatives allows them to align with the liquid crystal molecules. pageplace.de

When an electric field is applied, the liquid crystal molecules reorient themselves, forcing the dissolved dye molecules to reorient as well. google.com This change in orientation alters the absorption of polarized light, allowing for the control of color and light transmission. google.comnih.gov This is known as the guest-host effect. google.com For a dye to be effective in this application, it must possess several key properties:

| Property | Description | Importance |

| High Order Parameter (Dichroic Ratio) | A high degree of alignment with the liquid crystal host, resulting in a large difference in light absorption between the "on" and "off" states. google.com | Ensures high contrast and vibrant colors in the display. |

| High Solubility | Good solubility in the liquid crystal host material to achieve the desired color intensity without precipitation. google.com | Prevents dye aggregation, which can impair display performance and clarity. |

| Photochemical & Electrochemical Stability | Resistance to degradation from exposure to light and electric fields over the display's lifetime. google.com | Ensures long-term reliability and color fastness of the display. |

| Desired Hue | The molecular structure must provide the specific color (e.g., red, green, blue) needed for the display application. google.com | Enables the creation of full-color displays by mixing primary color dyes. |

The chemical structure of this compound provides a robust scaffold that can be modified to optimize these properties, making its derivatives strong candidates for advanced LCD technologies. google.com

Investigation as Chemical Sensors and Analytical Reagents

Amino- and diamino-substituted 9,10-anthracenediones are widely utilized as analytical reagents, color indicators, and metal indicators. biointerfaceresearch.comresearchgate.net The principle behind their use as sensors is that interaction with a specific analyte (e.g., a metal ion or a change in pH) causes a detectable change in the dye's optical properties, such as a shift in color (absorbance) or a change in fluorescence intensity. researchgate.net

The amino groups on the this compound structure are particularly important in this context as they can act as binding sites for analytes. For example, the reaction of 1,2-diaminoanthraquinone (B157652) with nitric oxide (NO) has been investigated for the development of optical chemical sensors. researchgate.net Similarly, anthracene-based fluorescent probes have been designed for the selective detection of metal ions like Chromium (III) in aqueous solutions. nih.gov By immobilizing these dye derivatives onto a solid support, such as a membrane or glass plate, reusable and robust optical sensors can be fabricated for environmental monitoring, industrial process control, and biomedical diagnostics. chem-soc.si

Structure-Property Relationships for Rational Design of Future Anthraquinone Compounds

The rational design of novel anthraquinone compounds with tailored properties hinges on a deep understanding of the relationship between their molecular structure and their resulting chemical and physical characteristics. The 1,4-diaminoanthraquinone (B121737) scaffold is a particularly instructive platform for exploring these relationships. The introduction of a chloro group at the 2-position in this compound provides a clear case study for how precise substitution can systematically tune the properties of the parent molecule.

Key Structural Elements and Their Influence:

The Anthraquinone Core: This rigid, planar system serves as the fundamental chromophore and electron-accepting unit. Its extended π-conjugation is the basis for the compound's color and electronic properties.

1,4-Diamino Substituents: The amino groups in the α-positions (1 and 4) are powerful electron-donating groups. They engage in strong electronic coupling with the quinone's carbonyl groups, leading to an intense intramolecular charge transfer (ICT) band in the visible spectrum, which is responsible for the dye's color. rsc.org Furthermore, these amino groups form strong intramolecular hydrogen bonds with the adjacent carbonyl oxygens, which planarizes the system, enhances the ICT, and contributes to the compound's high thermal stability and lightfastness. researchgate.net

2-Chloro Substituent: The chlorine atom at the 2-position exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) but has a weak electron-donating resonance effect (+M effect). The net result is that it acts as a weak deactivating group. Its placement on the ring system fine-tunes the HOMO and LUMO energy levels. This modification can lead to predictable shifts in the UV-Vis absorption spectrum, allowing for the fine-tuning of color. rsc.org

Designing Future Compounds:

The insights gained from studying compounds like this compound are invaluable for the rational design of new functional materials. By systematically varying the substituents at different positions, researchers can modulate specific properties.

Color Tuning: To achieve different colors (i.e., to induce a bathochromic or hypsochromic shift), one can alter the electronic nature of the substituents. Replacing the chloro group with stronger electron-withdrawing groups (e.g., -CN, -SO₂R) or electron-donating groups (e.g., -OR, -SR) at the 2- or 3-positions would lead to a predictable shift in the absorption maximum. rsc.orgrsc.org

Solubility and Processing: The parent compound has low solubility in many common solvents. To improve solubility for applications like inkjet inks or solution-processable electronics, bulky or flexible alkyl or oligoether chains can be attached to the amino groups. acs.org This modification can disrupt intermolecular packing without drastically altering the core chromophore's electronic properties.

Liquid Crystal Alignment: For applications in guest-host liquid crystal displays (GHLCs), the shape and aspect ratio of the dye molecule are critical. nih.gov The substitution pattern directly influences the molecular geometry. Computational studies have shown that modifying the position and length of substituents can optimize the dye's alignment within the liquid crystal host, thereby maximizing the dichroic ratio and device performance. nih.gov

Electrochemical Properties: For applications in redox flow batteries or electrochromic devices, the redox potentials of the anthraquinone core must be precisely controlled. The electronic nature of the substituents directly impacts these potentials. The diaminoanthraquinone structure can undergo both reduction at the quinone site and oxidation at the amine sites, making it a versatile redox-active molecule. acs.org The chloro substituent modifies these redox potentials, and further functionalization can be used to design molecules with specific energy levels for battery applications.

Table 2: Predicted Effect of Substituents on Anthraquinone Properties for Rational Design

| Structural Modification | Target Property | Predicted Effect | Rationale |

|---|---|---|---|

| Replace -Cl with stronger electron-withdrawing group (e.g., -NO₂) at C2 | Color | Bathochromic shift (deeper color) | Lowers the LUMO energy, narrowing the HOMO-LUMO gap. rsc.org |

| Replace -Cl with electron-donating group (e.g., -OCH₃) at C2 | Color | Hypsochromic shift (lighter color) | Raises the HOMO energy, but the effect on the gap can vary; often leads to a blue shift compared to halogen substitution. |

| Add long alkyl chains to amino groups | Solubility | Increased solubility in organic solvents | Steric hindrance from the alkyl chains disrupts crystal packing, reducing lattice energy. acs.org |

| Introduce sulfonic acid groups (-SO₃H) | Solubility | Increased water solubility | The ionic nature of the sulfonate group enhances interaction with polar water molecules. wikipedia.org |

By leveraging these well-established structure-property relationships, chemists can move beyond trial-and-error synthesis and towards the rational, targeted design of new anthraquinone-based materials with properties optimized for specific advanced applications. Computational modeling, particularly Density Functional Theory (DFT), plays a pivotal role in this process by allowing for the in-silico prediction of electronic and optical properties before undertaking complex synthesis. rsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 1,4-Diamino-2-chloroanthracene-9,10-dione, and what are the critical parameters affecting yield and purity?

The synthesis typically involves sequential functionalization of the anthracene core:

- Nitration : Introduction of nitro groups using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

- Reduction : Conversion of nitro to amino groups using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants (e.g., SnCl₂/HCl) .

- Halogenation : Chlorination at position 2 via electrophilic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) . Critical parameters include reaction temperature, stoichiometry of reagents, and purification methods (e.g., column chromatography or recrystallization) to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm and amino groups at δ 5.2–5.8 ppm) .

- FT-IR : Identifies functional groups (N-H stretch ~3400 cm⁻¹, C=O stretch ~1670 cm⁻¹) .

- X-ray Crystallography : Resolves structural ambiguities, such as planarity of the anthracene core and bond angles at substituents .

- HPLC : Monitors purity and detects byproducts using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of amino groups .

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of fine particles .

- Disposal : Incinerate in a certified hazardous waste facility to prevent environmental contamination .

Advanced Research Questions

Q. How can catalytic C–H activation strategies be applied to functionalize this compound, and what challenges arise in regioselectivity?

- Methodology : Rhodium(III) or rhenium(II) catalysts enable direct C–H bond functionalization at positions 5 or 7. For example, RhCl₃·3H₂O with oxidizing agents (AgOAc) facilitates alkylation or oxygenation .

- Challenges : Competing electronic effects (electron-rich amino vs. electron-withdrawing chloro groups) complicate regioselectivity. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., pyridyl) improve selectivity .

Q. What methodologies are used to investigate the DNA intercalation potential of this compound, and how can conflicting binding affinity data be resolved?

- UV-Vis Titration : Monitor hypochromism at 260 nm upon adding compound to DNA (e.g., calf thymus DNA) to calculate binding constants (Kb ~10⁴–10⁵ M⁻¹) .

- Fluorescence Quenching : Competitive assays with ethidium bromide quantify displacement efficiency .

- Conflicting Data : Variations in buffer ionic strength or DNA conformation (B-DNA vs. Z-DNA) affect results. Standardize conditions (e.g., 10 mM Tris-HCl, pH 7.4) and use circular dichroism to verify DNA integrity .

Q. How do solvent polarity and reaction temperature influence the regioselectivity of nucleophilic substitution reactions at the chloro substituent?